N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a complex organic compound with a molecular formula of C18H18N6O2S. This compound is notable for its unique structure, which includes an acetylamino group, a phenyl ring, and a triazole ring connected via a sulfanyl linkage to a butanamide chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multiple steps:
Formation of the Acetylamino Group: This step involves the acetylation of aniline to form N-acetylaniline.
Synthesis of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Linking the Triazole to the Phenyl Ring: This step involves the formation of a sulfanyl linkage between the triazole ring and the phenyl ring.
Formation of the Butanamide Chain: The final step involves the attachment of a butanamide chain to the phenyl ring through an amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-[(4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-[4-(acetylamino)phenyl]-2-[(4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-[4-(acetylamino)phenyl]-2-[(4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-4-13(23-15-19-16-9-20(15)3)14(22)18-12-7-5-11(6-8-12)17-10(2)21/h5-9,13H,4H2,1-3H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITJUOWVRPIJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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